molecular formula C23H19N3O5S B2785683 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895018-85-6

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2785683
CAS RN: 895018-85-6
M. Wt: 449.48
InChI Key: FSZAQITVTPGTCR-UHFFFAOYSA-N
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Description

The compound appears to contain several interesting functional groups, including a dioxolo group, a benzothiazole group, and a benzamide group. These groups are common in many biologically active compounds and could potentially confer interesting properties to the compound .


Molecular Structure Analysis

The presence of the dioxolo, benzothiazole, and benzamide groups suggest that this compound could have interesting electronic properties. The benzothiazole group, in particular, is aromatic and may contribute to the overall stability of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution or addition-elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .

Future Directions

The study of compounds with these functional groups is an active area of research, and there may be potential for this compound to be used in various applications, such as in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-28-16-6-15(7-17(8-16)29-2)22(27)26(12-14-4-3-5-24-11-14)23-25-18-9-19-20(31-13-30-19)10-21(18)32-23/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZAQITVTPGTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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